3-(4-Chlorophenyl)-6-(2-hydroxyethyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a pyrazole ring condensed to a pyrimidine ring. Key structural features include:
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-(2-hydroxyethyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-8-12(9-2-4-10(17)5-3-9)14-18-13(16(23)24)11(6-7-21)15(22)20(14)19-8/h2-5,19,21H,6-7H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMFXDCSYNQTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)CCO)C(=O)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chlorophenyl)-6-(2-hydroxyethyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article compiles findings from various studies that explore its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 347.75 g/mol
- CAS Number : Not specified in the available data.
Anticancer Activity
Recent research indicates that derivatives of pyrazole compounds exhibit potent anticancer properties. Specifically, compounds similar to this compound have been shown to inhibit cancer cell proliferation across various cell lines.
Key Findings:
- Cell Lines Tested : HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- Compounds derived from pyrazole structures have shown IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT116 cells, indicating significant potency .
- Other studies report IC50 values for different pyrazole derivatives against MCF-7 and A375 cell lines as low as 0.39 μM and 4.2 μM, respectively .
The anticancer effects of this compound are believed to be mediated through several mechanisms:
- Inhibition of HSP90 and TRAP1 : These proteins are involved in cancer cell survival and proliferation. The compound exhibits selectivity towards TRAP1, enhancing its anticancer efficacy .
- Induction of Apoptosis : Staining assays with DAPI have shown nuclear disintegration in treated cancer cells, confirming the induction of apoptosis as a mechanism for its anticancer activity .
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives have been recognized for their anti-inflammatory effects:
- Compounds structurally related to this compound have demonstrated significant anti-inflammatory activity through inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation .
Summary of Research Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the pyrazolo[1,5-a]pyrimidine scaffold but differ in substituents, leading to distinct physicochemical and functional properties:
Physicochemical Properties and Hydrogen Bonding
Solubility and Polarity
- The 2-hydroxyethyl group in the target compound increases hydrophilicity compared to analogues with non-polar substituents (e.g., methyl or thiophenecarboxylate esters) .
- The carboxylic acid at position 5 enhances water solubility and enables salt formation, unlike ester derivatives .
Hydrogen Bonding Patterns
- The hydroxyethyl and carboxylic acid groups in the target compound facilitate extensive hydrogen bonding, as observed in crystal structures of related pyrimidines. This contrasts with methoxyphenyl or ester-containing analogues, which exhibit weaker H-bonding capacity .
- Etter’s graph set analysis (used in crystallography) would classify the target compound’s H-bond networks as more complex than those of its analogues due to multiple donor/acceptor sites .
NMR Spectral Analysis
Evidence from analogous compounds (e.g., rapamycin derivatives) highlights how substituents influence NMR chemical shifts:
- Region A (positions 39–44) : Substituents like 4-Cl-Ph cause downfield shifts due to electron-withdrawing effects, whereas 4-MeO-Ph (in the methoxy analogue) results in upfield shifts .
- Region B (positions 29–36) : The 2-hydroxyethyl group introduces distinct splitting patterns absent in ester or triazolo derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
